Deslorelin
Overview
Description
Deslorelin is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in veterinary medicine as a gonadotropin-releasing hormone superagonist. This compound is known for its ability to modulate reproductive hormones, making it useful for various applications, including inducing ovulation and managing reproductive disorders in animals .
Mechanism of Action
Target of Action
Deslorelin primarily targets the gonadotropin-releasing hormone (GnRH) receptors located in the anterior pituitary gland . These receptors play a crucial role in the regulation of reproductive functions by controlling the release of gonadotropins .
Mode of Action
This compound, being a GnRH super-agonist, binds to the GnRH receptors in the anterior pituitary gland . This binding initially results in a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, which are crucial hormones for regulating reproductive functions . Over time, continuous exposure to this compound leads to downregulation of these receptors, thereby interrupting the production of sex hormones .
Pharmacokinetics
It is known that this compound is administered via an injectable implant, indicating that it bypasses the first-pass metabolism typically associated with oral administration .
Result of Action
The molecular effect of this compound’s action is the downregulation of GnRH receptors in the pituitary gland, leading to decreased production of sex hormones . On a cellular level, this results in changes in reproductive function, including the interruption of sperm production in males and ovulation in females .
Action Environment
Environmental factors can influence the action of this compound. For instance, the efficacy of this compound can be influenced by the age and health status of the individual. Additionally, the presence of other medications can potentially interact with this compound and affect its efficacy and stability . .
Biochemical Analysis
Biochemical Properties
Deslorelin interacts with the gonadotropin-releasing hormone receptor, triggering a series of biochemical reactions that lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . The interaction between this compound and its receptor is a key step in the regulation of reproductive processes.
Cellular Effects
This compound influences cell function by modulating the production of sex hormones . It has a profound effect on cell signaling pathways related to reproduction, impacting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the gonadotropin-releasing hormone receptor. This binding triggers a cascade of events, leading to the release of LH and FSH. These hormones then stimulate the production of sex hormones .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, a study on male cats showed that this compound suppressed fertility, sexual behavior, and urine odor for at least one year when administered to male cats aged 3 months or older .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study on male cats showed that a 4.7 mg this compound implant suppressed fertility and sexual behavior for at least one year .
Metabolic Pathways
As a gonadotropin-releasing hormone agonist, it is likely to be involved in the regulation of sex hormone production .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the gonadotropin-releasing hormone receptor .
Subcellular Localization
Given its role as a gonadotropin-releasing hormone agonist, it is likely to be localized in areas of the cell involved in hormone production and release .
Preparation Methods
Deslorelin can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The steps include:
Preparation of Pyrine-Oxygenyls: Protecting the proline-2 chlorine chloride resin.
Sequential Addition of Amino Acids: The protected amino acids are added in a specific order to form the this compound peptide chain.
In industrial production, this compound is often encapsulated in polymeric particles using methods such as emulsion-solvent evaporation. Supercritical carbon dioxide (SC CO2) treatment can be applied to these particles to reduce residual solvent content and enhance drug release properties .
Chemical Reactions Analysis
Deslorelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: This compound can undergo substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Deslorelin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is employed in research on reproductive biology and hormone regulation.
Comparison with Similar Compounds
Deslorelin is unique among gonadotropin-releasing hormone analogs due to its high potency and prolonged duration of action. Similar compounds include:
Leuprolide: Another gonadotropin-releasing hormone analog used in both human and veterinary medicine.
Goserelin: A synthetic decapeptide analog of gonadotropin-releasing hormone used primarily in human medicine.
Triptorelin: A gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.
This compound’s uniqueness lies in its specific applications in veterinary medicine and its ability to induce a strong initial hormonal surge followed by prolonged suppression of hormone production.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048323 | |
Record name | Deslorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57773-65-6 | |
Record name | Deslorelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deslorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deslorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESLORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Deslorelin, chemically described as [D-Tryptophan6, des-Glycine10]-Luteinizing Hormone Releasing Hormone ethylamide, has a molecular formula of C64H83N17O12 and a molecular weight of 1282.4 g/mol. [, ]
A: Research using liquid secondary ionization mass spectrometry has identified hydrolysis products of this compound, including a hexapeptide with a molecular weight of 847 and an oxyindoyle decapeptide with an ion m/z of 1298. []
A: this compound is commonly formulated in biocompatible, slow-release implants, suggesting compatibility with certain polymers. [, , , ] Further research is needed to assess its compatibility with other drug delivery materials.
ANone: this compound is a GnRH analog and does not possess intrinsic catalytic properties. Its mechanism of action relies on binding to and modulating the activity of GnRH receptors.
A: While computational chemistry studies specifically on this compound are limited in the provided research, the use of QSAR models for similar GnRH analogs is documented. [] Further computational studies could provide insights into this compound's binding affinity, receptor interactions, and potential modifications for enhanced activity or stability.
ANone: Research on the ecotoxicological effects of this compound and its degradation products is limited in the provided papers. Further studies are needed to assess its potential impact on various environmental compartments and develop strategies for mitigation.
ANone: Information on the detailed pharmacokinetic profile of this compound in various species is limited within the provided research papers. Further studies are needed to fully elucidate its ADME properties.
A: While generally considered safe, this compound can cause transient side effects, primarily related to its hormonal effects. [, ] These may include behavioral changes, such as increased aggression or decreased libido, and local reactions at the implant site.
A: Current research focuses on developing slow-release implants to deliver this compound over extended periods. [, , ] Further exploration of novel drug delivery systems, such as biodegradable polymers or targeted nanoparticles, could further enhance its efficacy, duration of action, and potentially reduce side effects.
A: Monitoring plasma hormone levels, such as LH, FSH, testosterone, estradiol, and progesterone, is crucial to assess the efficacy of this compound treatment. [, , , , ] Additionally, evaluating testicular volume, semen quality, and ovarian follicular development provides further insights into the treatment's impact on reproductive function. [, , , ]
A: Reversed-phase high-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound concentrations in biological samples. [, ] Additionally, immunoassays, such as enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific approach for quantifying this compound.
ANone: Stringent quality control measures are crucial to ensure the safety and efficacy of this compound implants. This includes monitoring the release rate of this compound from the implant matrix, ensuring sterility of the product, and verifying the stability of this compound under various storage conditions.
A: While this compound is generally well-tolerated, repeated exposure to the drug, especially in long-term applications, could potentially induce an immune response in some individuals. [] Further research is needed to fully understand the immunogenicity profile of this compound and explore strategies for mitigation.
ANone: Specific information regarding this compound's interactions with drug transporters and metabolizing enzymes is limited in the provided research. Further studies are needed to assess potential interactions and their clinical significance.
ANone: Information specifically addressing this compound waste management is limited in the provided research. As with other pharmaceutical waste, this compound should be disposed of according to local regulations and guidelines for hazardous materials.
ANone: Continued research on this compound necessitates access to specialized facilities and resources, including:
ANone: this compound, a potent GnRH agonist, has a rich history marked by significant milestones, including:
- Initial synthesis and characterization: this compound was first synthesized and characterized as a potent GnRH analog in the late 20th century. []
- Development of slow-release formulations: The development of biocompatible, slow-release implants revolutionized this compound's application, enabling prolonged and reversible suppression of reproductive function in various species. [, , , ]
- Expanding applications beyond contraception: Beyond its initial use as a contraceptive, this compound has found applications in treating hormone-dependent disorders, such as benign prostatic hyperplasia and adrenal cortical disease in ferrets. [, ]
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